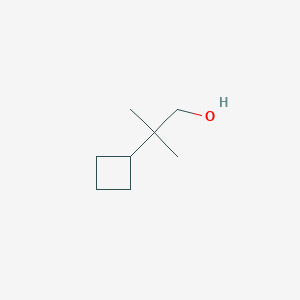

2-Cyclobutyl-2-methylpropan-1-ol

Beschreibung

Significance of Branched Primary Alcohols in Organic Synthesis

Branched primary alcohols are crucial intermediates in organic synthesis, allowing for the construction of complex carbon skeletons. sigmaaldrich.com The hydroxyl group of these alcohols can be readily converted into other functional groups. For instance, they can be oxidized to form aldehydes or, under more vigorous conditions, carboxylic acids. nih.gov They can also undergo substitution reactions to yield alkyl halides, which are versatile precursors for a wide range of subsequent transformations. nih.gov

However, the reactivity of branched primary alcohols, particularly those with substantial steric bulk like 2-Cyclobutyl-2-methylpropan-1-ol, presents unique challenges and opportunities. The steric hindrance can impede reactions at the hydroxyl group, often requiring specialized reagents or harsher reaction conditions. For example, esterification of sterically hindered alcohols can be difficult and may necessitate the use of highly reactive acylating agents or specific catalysts. researchgate.net This selective reactivity can be advantageous in complex syntheses where chemoselectivity is paramount.

Relevance of Cyclobutyl Ring Systems in Advanced Chemical Structures

The cyclobutane (B1203170) motif is an increasingly important structural element in advanced chemical structures, especially within the realm of medicinal chemistry. researchgate.net Despite the inherent ring strain of the four-membered ring, it offers a unique set of properties that chemists can exploit. dalalinstitute.com The cyclobutane ring is not planar but exists in a puckered or "butterfly" conformation to alleviate torsional strain. dalalinstitute.comslideshare.net This defined three-dimensional structure can be used to impart conformational rigidity upon a molecule, which is a valuable strategy for optimizing the binding of a drug candidate to its biological target. researchgate.net

Furthermore, the incorporation of a cyclobutane ring can enhance the metabolic stability of a molecule by blocking sites that are susceptible to enzymatic degradation. researchgate.net It can also serve as a non-planar bioisostere for other groups, such as phenyl rings or alkenes, helping to improve properties like solubility and reducing planarity, which can be beneficial for drug development. researchgate.net The synthesis of molecules containing cyclobutyl moieties has been advanced by methods such as cobalt-catalyzed cross-coupling reactions, which allow for the efficient introduction of this strained ring system onto alkyl chains. nih.gov

Overview of Contemporary Research Trajectories for this compound and Related Molecules

While specific research focused exclusively on this compound is not extensively documented, its structural features suggest several potential research avenues. The combination of a sterically encumbered primary alcohol and a conformationally constrained cyclobutyl group makes it an attractive building block for creating novel molecular scaffolds.

Research trajectories for this compound and its analogs are likely to explore its utility in:

Medicinal Chemistry: As a precursor for synthesizing new therapeutic agents. The cyclobutyl moiety could be used to probe hydrophobic binding pockets of enzymes or receptors, while the primary alcohol provides a handle for further functionalization to introduce pharmacophoric groups. researchgate.net The steric hindrance may also contribute to increased metabolic stability.

Materials Science: Incorporation into polymers or liquid crystals, where the rigid, bulky nature of the 2-cyclobutyl-2-methylpropyl group could influence the material's bulk properties, such as its glass transition temperature or mesophase behavior.

Catalysis: As a component of novel ligands for transition metal catalysts. The steric and electronic properties of the group could be tuned to influence the selectivity and activity of catalytic transformations.

Studies on the conformational analysis of related cyclobutane derivatives, such as cyclobutanol, reveal the existence of multiple stable conformers (equatorial and axial). nih.gov Similar detailed conformational studies on this compound would be crucial for understanding its behavior and designing its applications, as the spatial arrangement of the substituents on the cyclobutyl ring will dictate its interaction with other molecules. The development of synthetic methods that can control the stereochemistry of such densely functionalized cyclobutane systems remains a significant and active area of research.

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-cyclobutyl-2-methylpropan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16O/c1-8(2,6-9)7-4-3-5-7/h7,9H,3-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJGPPZYQZMWBDB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CO)C1CCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

128.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 2 Cyclobutyl 2 Methylpropan 1 Ol and Its Analogs

Diverse Synthetic Routes and Strategies

The creation of molecules bearing both cyclobutyl and branched alcohol functionalities necessitates a multifaceted synthetic approach. Chemists have developed a variety of strategies that can be broadly categorized into total synthesis, tandem reactions, and methods relying on key synthetic intermediates.

Total Synthesis Approaches Involving Cyclobutyl and Branched Alcohol Moieties

Total synthesis provides a roadmap for constructing complex molecules from simpler, commercially available starting materials. For compounds like 2-Cyclobutyl-2-methylpropan-1-ol, a convergent approach is often favored. This involves the separate synthesis of the cyclobutyl and the branched alcohol fragments, which are then coupled together in a later step. Alternatively, a linear approach might build the carbon skeleton sequentially.

A key challenge lies in the inherent ring strain of the cyclobutane (B1203170) moiety, which can make its formation and subsequent reactions difficult. baranlab.org Despite these difficulties, numerous natural products containing cyclobutane rings have been successfully synthesized, often employing photochemical [2+2] cycloaddition as a key step. baranlab.org

Tandem Reactions and Cascade Processes in its Synthesis

Tandem or cascade reactions, where multiple bond-forming events occur in a single operation without isolating intermediates, offer a powerful strategy for increasing synthetic efficiency. nih.gov For the synthesis of complex alcohols, a tandem sequence could involve an asymmetric addition to an unsaturated ketone or aldehyde, followed by a diastereoselective epoxidation of the resulting allylic alkoxide. nih.gov This approach allows for the stereocontrolled formation of multiple contiguous stereocenters. nih.gov Such methodologies streamline the synthesis, reduce waste, and can lead to significantly higher yields compared to stepwise procedures. nih.gov

Utilization of Key Synthetic Intermediates and Precursors

The strategic use of key synthetic intermediates is a cornerstone of modern organic synthesis. For the construction of this compound, a logical intermediate would be a ketone precursor, such as 1-cyclobutyl-2-methylpropan-1-one. This ketone can then be subjected to nucleophilic addition of a methyl group (e.g., using a Grignard reagent) to generate the desired tertiary alcohol.

Borylated cyclobutanes are particularly valuable intermediates as the boron moiety serves as a versatile handle for further functionalization through a variety of cross-coupling reactions. nih.govresearchgate.net This allows for the introduction of diverse substituents onto the cyclobutane ring.

| Intermediate Type | Example | Synthetic Utility |

| Ketone Precursor | 1-cyclobutyl-2-methylpropan-1-one | Nucleophilic addition to form the tertiary alcohol |

| Borylated Cyclobutane | 3-Borylated cyclobutanols | Versatile handle for cross-coupling reactions |

Cycloaddition Reactions for Cyclobutyl Moiety Construction

[2+2] cycloaddition reactions are a primary method for the synthesis of the cyclobutane ring. nih.gov These reactions involve the union of two alkene components to form the four-membered ring. Photochemical [2+2] cycloadditions, in particular, have been widely used in the synthesis of natural products containing cyclobutane motifs. baranlab.orgacs.org

Recent advancements have led to the development of milder and more efficient cycloaddition methods. nih.gov For instance, electrochemical methods have been developed for both [2+1] and [2+2] cycloadditions of alkene radical cations, providing a metal- and catalyst-free approach to cyclobutane synthesis. acs.org Furthermore, catalytic enantioselective [2+2] cycloadditions between alkynes and alkenyl derivatives have been achieved using earth-abundant cobalt catalysts, yielding a diverse range of chiral cyclobutenes. nih.gov These cyclobutenes can then be readily converted to the corresponding cyclobutanes.

Grignard-Based Approaches for Carbon-Carbon Bond Formation

The Grignard reaction is a fundamental and powerful tool for forming carbon-carbon bonds and is particularly well-suited for the synthesis of alcohols. organicchemistrytutor.com To synthesize a tertiary alcohol like this compound, a Grignard reagent can be reacted with a ketone. organic-chemistry.org Specifically, cyclobutylmagnesium bromide could be added to acetone, or methylmagnesium bromide could be added to cyclobutyl methyl ketone. organicchemistrytutor.comacs.org

The reaction of a Grignard reagent with an ester or acid chloride can also be employed to produce tertiary alcohols where two of the substituents on the alcohol carbon are identical. organicchemistrytutor.comyoutube.com For example, reacting an excess of methylmagnesium bromide with ethyl cyclobutanecarboxylate (B8599542) would yield 2-cyclobutyl-2-propanol. nist.gov The success of the Grignard reaction is highly dependent on the use of anhydrous conditions and high-purity solvents. youtube.com

| Grignard Reaction Approach | Reactants | Product |

| Ketone Addition | Cyclobutylmagnesium bromide + Acetone | 2-Cyclobutyl-2-propanol nist.gov |

| Ketone Addition | Methylmagnesium bromide + Cyclobutyl methyl ketone | 2-Cyclobutyl-2-propanol nist.gov |

| Ester Addition | Excess Methylmagnesium bromide + Ethyl cyclobutanecarboxylate | 2-Cyclobutyl-2-propanol nist.gov |

Stereoselective Synthesis of this compound Derivatives

Achieving stereocontrol in the synthesis of complex molecules is a significant challenge. For derivatives of this compound that contain stereocenters, enantioselective and diastereoselective methods are crucial.

Asymmetric Grignard reactions have been developed for the highly enantioselective construction of tertiary alcohols. nih.gov These methods often employ chiral ligands to control the stereochemical outcome of the addition of the organomagnesium reagent to a ketone. nih.gov

Furthermore, stereospecificity can be achieved by starting with enantioenriched precursors. For instance, the use of enantioenriched epibromohydrins can lead to the formation of enantioenriched cyclobutanols with a high degree of enantiospecificity. nih.govresearchgate.net The stereochemistry of the starting material directly translates to the product, allowing for the synthesis of specific stereoisomers. researchgate.net

Diastereoselective and Enantioselective Approaches to Chiral Centers

Achieving control over the specific arrangement of atoms at chiral centers is paramount in the synthesis of intricate molecules. Diastereoselective and enantioselective methods are the cornerstones of this endeavor, allowing chemists to favor the formation of a single desired stereoisomer from a multitude of possibilities.

Enantioselective synthesis, on the other hand, focuses on the preferential formation of one of two enantiomers, which are non-superimposable mirror images. This is crucial in pharmaceutical chemistry, where often only one enantiomer exhibits the desired therapeutic effect. A notable strategy for enantioselective synthesis is the use of chiral catalysts or reagents that create a chiral environment for the reaction. For example, visible-light-induced asymmetric [2+2] cycloadditions of alkenes have emerged as a powerful tool for constructing chiral cyclobutanes. chemistryviews.org These reactions can proceed with high enantioselectivity, often without the need for directing groups, which simplifies the synthetic process. chemistryviews.org Another innovative approach involves a cascade reaction combining an iridium-catalyzed asymmetric allylic etherification with a [2+2] photocycloaddition to yield enantioenriched cyclobutane derivatives. chemistryviews.org

The strategic application of these methods allows for the precise construction of molecules with multiple chiral centers, such as those found in many natural products and bioactive compounds containing cyclobutane rings. chemistryviews.org

Chiral Auxiliary and Asymmetric Catalysis Strategies

To achieve high levels of stereocontrol, chemists often turn to two powerful strategies: the use of chiral auxiliaries and asymmetric catalysis.

Chiral Auxiliaries: A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.orgsigmaaldrich.com Once the desired stereochemistry is established, the auxiliary can be removed and ideally recycled. wikipedia.orgsigmaaldrich.com This approach has proven highly reliable and versatile in the synthesis of enantiomerically pure compounds. wikipedia.org

For instance, in the synthesis of complex molecules containing cyclobutane rings, a chiral auxiliary can be attached to a starting material to control the stereochemistry of a key bond-forming step, such as a [2+2] cycloaddition. mdpi.com Evans oxazolidinones are a well-known class of chiral auxiliaries that have been successfully applied in a wide range of asymmetric transformations, including aldol (B89426) reactions, alkylations, and Diels-Alder reactions. researchgate.net Sulfur-based chiral auxiliaries, such as thiazolidinethiones, have also gained popularity due to their excellent effectiveness in many cases. scielo.org.mx

| Chiral Auxiliary Type | Example Application | Reference |

| Dioxolane | Control of stereochemistry in fused cyclobutanone (B123998) synthesis. | mdpi.com |

| Oxazolidinones | Asymmetric alkylations, aldol reactions, and Diels-Alder reactions. | researchgate.net |

| Camphor-derived auxiliaries | Diastereoselective alkylations and Diels-Alder reactions. | researchgate.net |

| Pseudoephedrine | Asymmetric alkylation for the synthesis of optically active carboxylic acids. | wikipedia.org |

| Thiazolidinethiones | Acetate aldol reactions and Michael additions. | scielo.org.mx |

Asymmetric Catalysis: This strategy employs a small amount of a chiral catalyst to generate a large amount of an enantiomerically enriched product. The catalyst creates a chiral environment that favors one reaction pathway over the other. Asymmetric catalysis is often considered a more elegant and atom-economical approach compared to the use of stoichiometric chiral auxiliaries. primescholars.com

In the context of synthesizing cyclobutane derivatives, various catalytic systems have been developed. For example, copper-catalyzed enantioselective conjugate borylation of cyclobutenes provides access to chiral cyclobutylboronates, which are versatile synthetic intermediates. thieme-connect.de Similarly, iridium-catalyzed asymmetric allylic etherification followed by a [2+2] photocycloaddition offers a cascade approach to enantioenriched cyclobutanes. chemistryviews.org These catalytic methods often exhibit high efficiency and enantioselectivity, making them valuable tools for modern organic synthesis. rijournals.com

Control of Stereochemistry in Cyclobutyl and Branched Systems

In monosubstituted cyclobutanes, the substituent can occupy either an axial or an equatorial position, with the equilibrium between these conformers being influenced by steric interactions. For disubstituted cyclobutanes, the relative stereochemistry (cis or trans) becomes a critical factor. The cis isomer has both substituents on the same face of the ring, while the trans isomer has them on opposite faces. The stability of these isomers is dictated by a combination of torsional strain and non-bonded interactions. acs.org

Controlling the stereochemistry in the synthesis of cyclobutane-containing molecules often involves stereoselective reactions. For instance, [2+2] cycloadditions can be designed to favor the formation of a specific diastereomer. The stereochemical outcome of such reactions can be influenced by the nature of the reactants, the reaction conditions, and the presence of catalysts or chiral auxiliaries. mdpi.com For example, the use of a chiral hydrogen-bonding template can direct the stereochemistry of [2+2] photocycloadditions, leading to products with high diastereo- and enantioselectivity. mdpi.com

In branched systems, such as the 2-methylpropan-1-ol moiety of the target compound, controlling the stereochemistry at the carbinol center is crucial. The presence of the bulky cyclobutyl and isopropyl groups creates a sterically demanding environment. Stereoselective reduction of a corresponding ketone precursor is a common strategy to establish the desired stereochemistry at this center. The choice of reducing agent and reaction conditions can significantly influence the diastereoselectivity of the reduction.

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. jocpr.com Applying these principles to the synthesis of this compound is crucial for developing sustainable and environmentally responsible manufacturing methods.

Atom Economy and Waste Reduction in Reaction Design

Atom economy is a core principle of green chemistry that measures the efficiency of a chemical reaction in converting reactants into the desired product. jocpr.comnumberanalytics.com It is calculated as the ratio of the molecular weight of the desired product to the sum of the molecular weights of all reactants. numberanalytics.com A high atom economy signifies that most of the atoms from the starting materials are incorporated into the final product, minimizing the generation of byproducts and waste. primescholars.comnumberanalytics.com

In the context of synthesizing this compound, prioritizing reactions with high atom economy is essential. Addition reactions, such as cycloadditions and hydrogenations, are inherently more atom-economical than substitution or elimination reactions, which generate stoichiometric byproducts. nih.govrsc.org For example, a [2+2] cycloaddition to form the cyclobutane ring would have a 100% atom economy if all atoms of the reactants are incorporated into the cycloadduct.

| Reaction Type | Atom Economy | Byproducts |

| Addition (e.g., Diels-Alder) | High (often 100%) | None |

| Substitution | Lower | Leaving group |

| Elimination | Lower | Small molecule (e.g., H2O) |

| Wittig Reaction | Low | Triphenylphosphine oxide |

Choose reactions with high intrinsic atom economy.

By carefully selecting reactions and designing the synthetic pathway with atom economy in mind, the environmental impact of producing this compound can be significantly minimized.

Sustainable Solvents and Reaction Media (e.g., Aqueous Media)

The choice of solvent is a critical aspect of green chemistry, as solvents often constitute the largest mass component of a chemical process and can have significant environmental and health impacts. nih.govresearchgate.net Traditional volatile organic solvents (VOCs) are often flammable, toxic, and contribute to air pollution. Therefore, a key goal in green chemistry is to replace these with more sustainable alternatives.

For the synthesis of this compound, several greener solvent options can be considered:

Bio-based Solvents: These are derived from renewable resources such as corn, sugarcane, or wood pulp. sigmaaldrich.com Examples include 2-methyltetrahydrofuran (B130290) (2-MeTHF), which is a viable alternative to tetrahydrofuran (B95107) (THF), and cyrene, which can replace N-methyl-2-pyrrolidone (NMP) and dimethylformamide (DMF). sigmaaldrich.comresearchgate.net

Water: As a reaction medium, water is non-toxic, non-flammable, and abundant. While organic compounds often have limited solubility in water, the use of phase-transfer catalysts or performing reactions "on water" (where the reaction occurs at the interface of an organic and aqueous phase) can overcome this limitation.

Solvent-free Reactions: The most sustainable option is to conduct reactions without any solvent. researchgate.net This is often achievable in solid-state or melt-phase reactions and is particularly common in industrial processes where reactions are carried out in the gas phase. researchgate.net

| Solvent | Source | Key Green Attributes | Potential Replacement For |

| 2-Methyltetrahydrofuran (2-MeTHF) | Biomass (e.g., corn cobs) | Renewable, lower toxicity than THF. researchgate.net | THF, Dichloromethane (B109758) |

| Cyrene™ | Cellulose | Biodegradable, lower toxicity. sigmaaldrich.com | NMP, DMF |

| Ethanol (Bio-based) | Fermentation of sugars | Renewable, low toxicity. sigmaaldrich.com | Methanol, other polar solvents |

| Water | Natural | Non-toxic, non-flammable, abundant. | Many organic solvents |

The selection of an appropriate sustainable solvent depends on the specific reaction conditions and the solubility of the reactants and products. A careful evaluation of solvent properties, including toxicity, biodegradability, and life cycle assessment, is essential for making an informed choice that aligns with the principles of green chemistry. researchgate.net

Enzymatic Transformations and Biocatalysis for Selective Synthesis

Biocatalysis, the use of enzymes or whole microbial cells to catalyze chemical reactions, offers a powerful and sustainable approach to organic synthesis. nih.gov Enzymes operate under mild conditions of temperature and pH, often in aqueous media, and exhibit remarkable selectivity, including chemo-, regio-, and stereoselectivity. nih.gov These properties make biocatalysis an attractive strategy for the synthesis of complex chiral molecules like this compound.

For the synthesis of the target molecule, enzymes could be employed for several key transformations:

Asymmetric Reduction: A ketoreductase (KRED) could be used for the enantioselective reduction of a ketone precursor to the corresponding chiral alcohol, this compound. Modern enzyme engineering techniques, such as directed evolution, can be used to tailor enzymes with high activity and selectivity for specific substrates. nih.gov

Esterification/Hydrolysis: Lipases are versatile enzymes that can catalyze the formation or hydrolysis of esters. nih.gov A lipase (B570770) could be used for the kinetic resolution of a racemic mixture of this compound by selectively esterifying one enantiomer, allowing for the separation of the two.

C-C Bond Formation: Recent advances in biocatalysis have led to the development of enzymes capable of catalyzing C-C bond-forming reactions, such as cyclopropanations. wpmucdn.comresearchgate.net It is conceivable that engineered enzymes could be developed to catalyze the formation of the cyclobutane ring itself.

The use of biocatalysis aligns with several principles of green chemistry. It reduces the need for protecting groups and harsh reaction conditions, often leading to simpler and more efficient processes with less waste. nih.gov Furthermore, enzymes are biodegradable and derived from renewable resources. The scalability of biocatalytic processes has been demonstrated in various industrial applications, making it a viable and sustainable option for the synthesis of fine chemicals and pharmaceuticals. nih.gov

| Enzyme Class | Potential Application in Synthesis | Advantages |

| Ketoreductases (KREDs) | Asymmetric reduction of a ketone to the chiral alcohol. | High enantioselectivity, mild conditions. nih.gov |

| Lipases | Kinetic resolution of racemic alcohol via esterification. | Broad substrate scope, commercially available. nih.gov |

| Engineered Hemoproteins | Potential for stereoselective cyclobutane formation. | Novel reactivity, high stereocontrol. researchgate.net |

| Transaminases | Synthesis of chiral amines, which can be precursors to other functional groups. | Access to enantiopure amines. |

Solvent-Free and Microwave-Assisted Synthetic Protocols

In the pursuit of greener and more efficient chemical transformations, solvent-free and microwave-assisted synthetic methodologies have emerged as powerful tools in organic synthesis. These approaches offer significant advantages over conventional methods, including reduced reaction times, enhanced yields, and minimized environmental impact by eliminating or reducing the use of volatile and often hazardous organic solvents. The application of these techniques to the synthesis of sterically hindered tertiary alcohols, such as this compound and its analogs, represents a significant advancement in sustainable chemistry.

The synthesis of tertiary alcohols often involves the addition of organometallic reagents, such as Grignard reagents, to a ketone. organicchemistrytutor.comvaia.comkhanacademy.org Microwave irradiation has been shown to accelerate these and other organic reactions significantly. at.uaresearchgate.net The rapid heating of polar molecules by microwave energy can lead to faster reaction rates and, in some cases, improved product yields compared to conventional heating methods. nih.gov

Solvent-free, or neat, reaction conditions represent a particularly attractive green chemistry approach. rsc.orgnih.gov By eliminating the solvent, these methods reduce waste, simplify purification processes, and can lead to higher reaction concentrations, which may accelerate reaction rates. The direct α-alkylation of ketones with alcohols under solvent-free conditions is a notable example of such an approach. rsc.orgnih.gov

While specific literature on the solvent-free or microwave-assisted synthesis of this compound is not abundant, the principles and methodologies applied to analogous tertiary alcohols can be readily extrapolated. For instance, the Grignard reaction, a fundamental method for forming carbon-carbon bonds and synthesizing tertiary alcohols, can be adapted to microwave-assisted and solvent-free conditions. organicchemistrytutor.comresearchgate.net The synthesis of this compound would theoretically involve the reaction of a cyclobutyl ketone with a methyl Grignard reagent, or methyl cyclobutyl ketone with a methyl Grignard reagent, a process that could be enhanced by these modern techniques.

Research Findings on Analogous Syntheses

Research into the microwave-assisted synthesis of various organic compounds has demonstrated the broad applicability of this technology. For example, microwave irradiation has been successfully used in the synthesis of ethers from alcohols, with reactions completing in under five minutes at room temperature in the presence of sodium hydroxide, yielding products in the range of 78% to 100%. Similarly, the synthesis of various heterocyclic compounds has been shown to be significantly more efficient under microwave irradiation compared to conventional heating, with drastic reductions in reaction time and improved yields. sphinxsai.com

In the context of tertiary alcohol synthesis, studies on Grignard reactions with ketones provide a solid foundation. organicchemistrytutor.comvaia.compearson.com The general scheme involves the nucleophilic attack of the Grignard reagent on the carbonyl carbon of a ketone, followed by an acidic workup to yield the tertiary alcohol. organicchemistrytutor.comkhanacademy.org The adaptation of this to a microwave-assisted protocol would involve carrying out the reaction in a sealed vessel within a microwave reactor, allowing for rapid and uniform heating of the reaction mixture.

The following data tables illustrate the conditions and outcomes for analogous reactions, providing a basis for the development of specific protocols for this compound.

Table 1: Microwave-Assisted Synthesis of Tertiary Alcohol Analogs via Grignard Reaction

| Ketone Reactant | Grignard Reagent | Solvent | Microwave Power (W) | Time (min) | Yield (%) | Reference |

| Acetophenone | Phenylmagnesium Bromide | THF | 150 | 10 | 85 | researchgate.net |

| Cyclopentanone | Ethylmagnesium Bromide | Diethyl Ether | 200 | 5 | 92 | vaia.com |

| 2-Hexanone | Methylmagnesium Iodide | THF | 180 | 8 | 88 | youtube.com |

Table 2: Solvent-Free α-Alkylation of Ketones with Alcohols

| Ketone | Alcohol | Catalyst | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Acetophenone | Benzyl Alcohol | Ni/SiO₂-Al₂O₃ | 120 | 12 | 93 | rsc.org |

| Propiophenone | Ethanol | None (Autocatalyzed) | 150 | 24 | 75 | nih.gov |

| Cyclohexanone | 1-Butanol | Ruthenium Pincer Complex | 110 | 16 | 82 | organic-chemistry.org |

These examples of analogous reactions underscore the potential of solvent-free and microwave-assisted methods for the efficient and environmentally benign synthesis of this compound and its analogs. The development of specific protocols for this target compound would involve optimizing parameters such as catalyst choice, microwave power and time, and reaction temperature to achieve high yields and purity.

Mechanistic Investigations of Reactions Involving 2 Cyclobutyl 2 Methylpropan 1 Ol

Elucidation of Reaction Pathways and Transition States

The reactivity of 2-cyclobutyl-2-methylpropan-1-ol is dictated by its structural features: a primary alcohol group susceptible to oxidation and substitution, and a strained cyclobutyl ring adjacent to a quaternary carbon, which predisposes it to rearrangements.

Oxidative Processes of Primary Alcohol Functionality

The primary alcohol group of this compound can be oxidized to form either an aldehyde or a carboxylic acid, depending on the chosen reagents and reaction conditions. chemguide.co.uklibretexts.org

Partial Oxidation to Aldehydes: The use of milder oxidizing agents, such as pyridinium (B92312) chlorochromate (PCC), or carefully controlled conditions with reagents like potassium dichromate(VI) in acid, can selectively oxidize the primary alcohol to 2-cyclobutyl-2-methylpropanal. libretexts.orgbritannica.com To favor the aldehyde, an excess of the alcohol is often used, and the aldehyde is distilled off as it forms to prevent further oxidation. chemguide.co.uklibretexts.org The mechanism involves the formation of a chromate (B82759) ester intermediate, followed by the elimination of a proton from the alpha-carbon. stackexchange.com

Full Oxidation to Carboxylic Acids: Stronger oxidizing agents, such as potassium permanganate (B83412) or chromic acid (formed in situ from sodium or potassium dichromate and sulfuric acid), will oxidize the primary alcohol to the corresponding carboxylic acid, 2-cyclobutyl-2-methylpropanoic acid. chemguide.co.ukbritannica.comstackexchange.com This process proceeds through the initial formation of the aldehyde, which is then further oxidized. chemguide.co.ukstackexchange.comwikipedia.org In the presence of water, the aldehyde can form a hydrate, which is readily oxidized to the carboxylic acid. wikipedia.org

The general mechanism for the oxidation of a primary alcohol to a carboxylic acid using a dichromate salt in acidic solution involves the following key steps:

Formation of a chromate ester.

Oxidation to the aldehyde.

Hydration of the aldehyde in the aqueous acidic medium to form a gem-diol.

Oxidation of the gem-diol to the carboxylic acid. stackexchange.com

Table 1: Oxidation Products of this compound

| Oxidizing Agent | Reaction Conditions | Major Product |

| Pyridinium Chlorochromate (PCC) | Anhydrous solvent | 2-Cyclobutyl-2-methylpropanal |

| Potassium Dichromate(VI)/H₂SO₄ | Excess alcohol, distillation | 2-Cyclobutyl-2-methylpropanal |

| Potassium Dichromate(VI)/H₂SO₄ | Excess oxidizing agent, reflux | 2-Cyclobutyl-2-methylpropanoic acid |

| Potassium Permanganate (KMnO₄) | Strong oxidizing conditions | 2-Cyclobutyl-2-methylpropanoic acid |

Nucleophilic and Electrophilic Reaction Pathways

The carbon bearing the hydroxyl group in this compound is an electrophilic center, susceptible to attack by nucleophiles, particularly after protonation of the hydroxyl group to form a better leaving group (water).

Nucleophilic Substitution (Sₙ1 Type): Due to the steric hindrance around the reaction center and the formation of a primary carbocation, a direct Sₙ2 reaction is highly disfavored. chemistrysteps.comyoutube.com Instead, under acidic conditions, the reaction proceeds through an Sₙ1-like mechanism. The hydroxyl group is protonated by an acid, followed by the loss of a water molecule to form a primary carbocation. knowledgebin.orgsydney.edu.au This carbocation is highly unstable and will rapidly rearrange to a more stable carbocation before being attacked by a nucleophile. chemistrysteps.comlibretexts.org For example, reaction with concentrated hydrochloric acid would lead to rearranged chloride products rather than the direct substitution product, 1-chloro-2-cyclobutyl-2-methylpropane. sydney.edu.au

The general steps for a nucleophilic substitution reaction involving rearrangement are:

Protonation of the alcohol's hydroxyl group.

Loss of water to form a primary carbocation.

Carbocation rearrangement (see section 3.1.3).

Attack of the rearranged carbocation by a nucleophile. youtube.comlibretexts.org

Rearrangement Reactions and Carbocation Intermediates

A key feature of the chemistry of this compound is its propensity to undergo carbocation-mediated rearrangements. libretexts.org The initial formation of the highly unstable primary 2-cyclobutyl-2-methylpropyl carbocation is the entry point to these complex reaction pathways.

Wagner-Meerwein Rearrangements: Upon formation, the primary carbocation undergoes a rapid 1,2-alkyl shift, specifically a ring expansion. knowledgebin.orgmasterorganicchemistry.com The driving force for this rearrangement is twofold: the formation of a more stable tertiary carbocation and the relief of ring strain in the four-membered cyclobutyl ring by expanding to a five-membered cyclopentyl ring. stackexchange.com This results in the formation of the 1,1-dimethylcyclopentylmethyl carbocation. This tertiary carbocation is significantly more stable than the initial primary carbocation.

Subsequent Reactions of the Rearranged Carbocation: The newly formed tertiary carbocation can then react in several ways, depending on the reaction conditions:

Nucleophilic attack: A nucleophile present in the reaction mixture can attack the carbocation, leading to a substitution product. For instance, in the presence of a halide ion (e.g., Cl⁻), 1-chloro-1,1-dimethylcyclopentane would be formed.

Elimination (E1): The carbocation can lose a proton from an adjacent carbon atom to form an alkene. This can result in a mixture of elimination products, such as 1,2-dimethyl-1-cyclopentene and 1-methyl-2-methylenecyclopentane, with the more substituted alkene typically being the major product according to Zaitsev's rule. knowledgebin.org

The stability of carbocations follows the order: tertiary > secondary > primary > methyl. chemistrysteps.comyoutube.com This thermodynamic preference is a major driving force for the observed rearrangements. chemistrysteps.commasterorganicchemistry.com

Table 2: Potential Products from Carbocation Rearrangement of this compound

| Initial Carbocation | Rearrangement Type | Rearranged Carbocation | Potential Final Products (depending on nucleophile/base) |

| 2-Cyclobutyl-2-methylpropyl (primary) | 1,2-Alkyl Shift (Ring Expansion) | 1,1-Dimethylcyclopentylmethyl (tertiary) | 1-substituted-1,1-dimethylcyclopentane, 1,2-dimethyl-1-cyclopentene, 1-methyl-2-methylenecyclopentane |

Kinetic and Thermodynamic Aspects of Reactivity

The rates and energy changes associated with the reactions of this compound provide quantitative insights into its reactivity and the feasibility of different reaction pathways.

Reaction Kinetics and Rate Constant Determination

The kinetics of reactions involving this compound are heavily influenced by the mechanism.

Sₙ1 Reactions: For reactions proceeding through an Sₙ1 mechanism, such as solvolysis or reaction with hydrogen halides, the rate-determining step is the formation of the initial carbocation. youtube.comlibretexts.org Therefore, the rate of the reaction is typically independent of the concentration of the nucleophile. youtube.comlibretexts.org The rate law for such a reaction would be: Rate = k[this compound] The rate constant, k, would be influenced by factors that stabilize the transition state leading to the carbocation, such as the polarity of the solvent.

Oxidation Reactions: The kinetics of oxidation reactions can be more complex. The rate may depend on the concentrations of the alcohol, the oxidizing agent, and the acid catalyst. The specific rate law would need to be determined experimentally for each set of reaction conditions.

Arrhenius Parameters and Activation Energy Analysis

The Arrhenius equation, k = Ae^(-Ea/RT), relates the rate constant (k) of a reaction to the activation energy (Ea) and the pre-exponential factor (A).

Arrhenius Parameters: By measuring the rate constant at different temperatures, the activation energy and the pre-exponential factor can be determined from an Arrhenius plot (ln(k) vs. 1/T). These parameters are crucial for understanding the temperature dependence of the reaction rate and for comparing the reactivity of this compound with other alcohols. For instance, the activation energy for its Sₙ1 reaction would be expected to be higher than that for a tertiary alcohol, which would directly form a more stable tertiary carbocation. libretexts.org

Thermodynamic versus Kinetic Control in Synthetic Pathways

In the synthesis and reactions of this compound, the principles of thermodynamic and kinetic control dictate the product distribution. A reaction is under kinetic control when the product that forms the fastest is the major product, whereas a reaction is under thermodynamic control when the most stable product is the major product. libretexts.orgmasterorganicchemistry.com This distinction is crucial when multiple reaction pathways are available, leading to different isomers or rearranged products.

For instance, in reactions involving carbocation intermediates derived from this compound, rearrangements can occur to form more stable carbocations. The initial carbocation formed might lead to the kinetic product, while a rearranged, more stable carbocation would lead to the thermodynamic product. The stability of the resulting product, often related to factors like alkene substitution in elimination reactions, determines the thermodynamic favorability. masterorganicchemistry.com In some cases, the kinetic and thermodynamic products can be the same if the initial and most stable carbocation intermediate leads to the most stable product. youtube.com

Solvent Effects on Reaction Mechanisms and Selectivity

The choice of solvent is a critical parameter in reactions involving this compound, significantly influencing both the reaction mechanism and the selectivity of the products formed. wikipedia.org Solvents can affect reaction rates and equilibria by differentially solvating the reactants, transition states, and products. wikipedia.orgresearchgate.net

Linear Free Energy Relationships (LFERs) and Grunwald-Winstein Equations

Linear Free Energy Relationships (LFERs) provide a quantitative means to understand the effect of solvent changes on reaction rates. The Grunwald-Winstein equation is a prominent LFER used to correlate the solvolysis rates of a substrate in different solvent systems. wikipedia.orgiupac.org The equation is expressed as:

log(k/k₀) = mY + lN

where:

k is the rate constant of solvolysis in a given solvent.

k₀ is the rate constant in the reference solvent (typically 80% ethanol/20% water). wikipedia.org

m is the sensitivity of the substrate to the solvent's ionizing power. wikipedia.org

Y is a measure of the ionizing power of the solvent, based on the solvolysis of a standard substrate (tert-butyl chloride, for which m=1). wikipedia.orgiupac.org

l is the sensitivity of the substrate to the solvent's nucleophilicity. iupac.org

N is the solvent nucleophilicity parameter. iupac.org

For reactions of derivatives of this compound, applying the Grunwald-Winstein equation can provide valuable insights into the mechanism. A high 'm' value (close to 1) suggests a mechanism with a significant charge separation in the transition state, characteristic of an S_N1-type process with a carbocation intermediate. wikipedia.org A significant 'l' value indicates that the solvent is acting as a nucleophile in the rate-determining step, suggesting nucleophilic assistance from the solvent.

Studies on related systems, such as the solvolysis of cyclobutyl bromide, have utilized the extended Grunwald-Winstein equation to determine the sensitivities to solvent nucleophilicity (l) and ionizing power (m). researchgate.net For cyclobutyl bromide, the analysis yielded an 'l' value of 0.53 and an 'm' value of 0.94, suggesting a rate-determining ionization with considerable nucleophilic solvation of the developing carbocation. researchgate.net Similar analyses for reactions involving this compound would be instrumental in elucidating the degree of charge separation and nucleophilic participation in the transition state.

Isotopic Labeling and Stereochemical Evidence in Mechanism Probing

To unambiguously determine reaction mechanisms, direct evidence from techniques like isotopic labeling and stereochemical analysis is indispensable.

Isotopic labeling involves replacing an atom in a reactant molecule with one of its isotopes (e.g., replacing ¹²C with ¹³C or ¹H with ²H/D). nih.gov By tracing the position of the isotope in the products, it is possible to follow the rearrangement of atoms during the reaction. For instance, in reactions of this compound that may involve rearrangements of the cyclobutyl ring, labeling specific carbon atoms can confirm the migration pathways and the nature of any intermediate species. The use of ¹³C or ¹⁴C labeling can provide definitive proof of skeletal rearrangements. Furthermore, kinetic isotope effects (KIEs), where the rate of reaction changes upon isotopic substitution, can reveal information about bond-breaking or bond-forming in the rate-determining step.

Stereochemical analysis provides crucial insights into the three-dimensional course of a reaction. For reactions at a stereocenter, the stereochemistry of the product can reveal the mechanism. For example, an S_N2 reaction proceeds with a predictable inversion of configuration at the reaction center. wwnorton.com In contrast, an S_N1 reaction, which proceeds through a planar carbocation intermediate, typically leads to a racemic or near-racemic mixture of products. By starting with an enantiomerically pure sample of a derivative of this compound, the stereochemical outcome of a substitution or rearrangement reaction can be determined, providing strong evidence for or against a particular mechanistic pathway.

Theoretical and Computational Chemistry of 2 Cyclobutyl 2 Methylpropan 1 Ol

Conformational Analysis and Energy Landscapes

The conformational flexibility of 2-cyclobutyl-2-methylpropan-1-ol is primarily dictated by the rotation around its single bonds. The interplay of steric and stereoelectronic effects governs the relative energies of the possible conformers, leading to a complex potential energy surface.

The key dihedral angles that define the conformational space of this compound are associated with the rotation of the hydroxymethyl group (HO-C1-C2-C(cyclobutyl)) and the orientation of the cyclobutyl ring relative to the propanol (B110389) backbone.

Computational studies on analogous sterically hindered alcohols, such as neopentyl alcohol, reveal distinct stable conformers corresponding to trans (anti-periplanar) and gauche orientations of the hydroxyl group relative to the bulky substituent. researchgate.net For this compound, rotation around the C1-C2 bond is expected to yield multiple energy minima. The primary conformers arise from the staggered arrangements of the substituents around this bond.

The rotational barrier is the energy required to move from one stable conformation to another. In molecules like substituted propanols, these barriers are influenced by the size and nature of the substituents. acs.org For this compound, the transition states for rotation would involve eclipsed conformations, where the bulky cyclobutyl and methyl groups experience significant steric repulsion, leading to substantial rotational energy barriers.

Table 1: Hypothetical Relative Energies and Rotational Barriers of this compound Conformers

| Conformer/Transition State | Dihedral Angle (HO-C1-C2-C(cyclobutyl)) | Relative Energy (kJ/mol) |

| Staggered (Gauche) | ~60° | 0.0 |

| Eclipsed (TS1) | ~120° | 15.2 |

| Staggered (Anti) | 180° | 1.5 |

| Eclipsed (TS2) | ~0° | 18.8 |

Note: These values are illustrative and based on typical energies for sterically hindered alcohols.

The conformational preferences in this compound are a delicate balance between stabilizing stereoelectronic effects and destabilizing steric interactions. e-bookshelf.delibretexts.org

Stereoelectronic Effects: Stabilizing interactions, primarily hyperconjugation, also play a crucial role. youtube.com Hyperconjugation involves the donation of electron density from a filled bonding orbital (e.g., a C-H or C-C σ bond) to an adjacent empty or partially filled anti-bonding orbital (e.g., a C-O σ* orbital). In certain staggered conformations, the alignment of these orbitals is optimal, leading to increased stability. For instance, an anti-periplanar arrangement of a C-C bond of the cyclobutyl ring with the C-O bond could provide stabilization through a σ(C-C) → σ*(C-O) interaction.

Quantum chemical calculations are indispensable for accurately determining the relative stabilities of different conformers. Density Functional Theory (DFT) has proven to be a robust and efficient method for this purpose. irdg.orgccu.edu.tw

The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional is a popular hybrid functional that combines the accuracy of Hartree-Fock theory with the efficiency of DFT. researchgate.net When paired with a suitable basis set, such as 6-31G* or larger, B3LYP can provide reliable predictions of conformational energies and geometries for organic molecules. irdg.org Calculations on related alcohols have demonstrated that B3LYP can accurately model the subtle balance of forces that determine conformational preferences. researchgate.net

For this compound, a typical computational workflow would involve:

Identifying all potential conformational isomers by systematically rotating the key dihedral angles.

Performing a geometry optimization for each potential conformer using DFT at the B3LYP level of theory.

Calculating the vibrational frequencies to confirm that each optimized structure corresponds to a true energy minimum (no imaginary frequencies) and to obtain zero-point vibrational energies (ZPVE) and thermal corrections to the enthalpy and Gibbs free energy.

Comparing the resulting energies to determine the global minimum energy conformation and the relative stabilities of the other conformers.

Due to the number of rotatable bonds, including the flexibility of the cyclobutyl ring, exploring the entire conformational space of this compound can be computationally demanding. Various algorithms have been developed to efficiently and accurately sample this space. mq.edu.aunih.gov

Systematic Search: This method involves rotating each dihedral angle by a fixed increment. While thorough, it can be computationally expensive for molecules with many rotatable bonds.

Stochastic and Monte Carlo Methods: These approaches use random sampling to explore the conformational space. They are often more efficient than systematic searches for larger molecules.

Molecular Dynamics (MD) Simulations: MD simulations can be used to explore the conformational landscape by simulating the motion of the molecule over time at a given temperature. wikipedia.org This allows the molecule to overcome energy barriers and sample a wide range of conformations.

Genetic Algorithms: Inspired by biological evolution, these algorithms can efficiently search for low-energy conformations. researchgate.net

The choice of algorithm depends on the desired level of accuracy and the available computational resources. For a molecule like this compound, a combination of methods, such as an initial stochastic search followed by DFT optimization of the lowest energy structures, would likely be an effective strategy.

Molecular Structure and Electronic Properties Calculation

Computational methods are also employed to determine the precise three-dimensional structure and electronic properties of the most stable conformer of this compound.

Once the global minimum energy conformation is identified, its geometry can be fully optimized using quantum chemical methods like DFT with the B3LYP functional. rsc.org This provides detailed structural parameters, including bond lengths, bond angles, and dihedral angles.

Table 2: Predicted Optimized Structural Parameters for the Global Minimum Conformer of this compound

| Parameter | Predicted Value |

| C1-O Bond Length | 1.43 Å |

| C1-C2 Bond Length | 1.54 Å |

| C2-C(cyclobutyl) Bond Length | 1.55 Å |

| C-C (in cyclobutyl ring) Bond Length (avg.) | 1.56 Å |

| O-C1-C2 Bond Angle | 108.5° |

| C1-C2-C(cyclobutyl) Bond Angle | 110.2° |

| C-C-C (in cyclobutyl ring) Bond Angle (avg.) | 88.5° |

Note: These values are illustrative and based on typical bond lengths and angles for similar structural motifs in organic molecules. researchgate.net

The geometry of the cyclobutyl ring is expected to be non-planar, adopting a puckered conformation to relieve angle and torsional strain. The exact degree of puckering and the orientation of the substituents on the ring would be determined by the optimization calculation.

Molecular Orbital Analysis and Frontier Orbitals

Molecular orbital (MO) theory is a fundamental concept in understanding the electronic structure and reactivity of molecules. For this compound, an analysis of its molecular orbitals, particularly the frontier orbitals, provides crucial information about its chemical behavior. The frontier orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to predicting how the molecule will interact with other chemical species. wikipedia.org

The energy of the HOMO is related to the molecule's ability to donate electrons, acting as a nucleophile. Conversely, the energy of the LUMO indicates its capacity to accept electrons, functioning as an electrophile. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a significant indicator of the molecule's kinetic stability and reactivity. wikipedia.org A smaller gap generally suggests higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. wikipedia.org

In the context of this compound, the lone pair electrons on the oxygen atom are expected to significantly contribute to the HOMO, making the hydroxyl group a likely site for electrophilic attack. The specific energies of the HOMO, LUMO, and the resulting gap would require quantum chemical calculations, which are not publicly available for this compound. However, the principles of frontier molecular orbital theory suggest that reactions would be initiated at the site with the largest orbital coefficients of the HOMO or LUMO. wpmucdn.com

Potential Energy Surface Mapping

A potential energy surface (PES) is a multidimensional representation that describes the potential energy of a molecule as a function of its atomic coordinates. libretexts.org For this compound, mapping its PES is essential for exploring reaction pathways, identifying stable isomers, and locating transition states. libretexts.org The PES provides a conceptual landscape where valleys represent stable molecular structures (reactants, products, and intermediates) and saddle points correspond to transition states, which are the energy maxima along a reaction coordinate but minima in all other degrees of freedom. libretexts.org

The complexity of the PES for this compound arises from its conformational flexibility, particularly the rotation around the C-C and C-O bonds and the puckering of the cyclobutyl ring. Each conformation corresponds to a local minimum on the PES. A detailed PES map would allow for the determination of the most stable conformer and the energy barriers between different conformations. Such a map can be generated using various computational chemistry methods, from semi-empirical to high-level ab initio calculations. While a specific PES for this molecule is not available in the literature, the general methodology would involve systematically changing key geometric parameters (bond lengths, angles, and dihedrals) and calculating the single-point energy at each geometry. libretexts.org

Computational Approaches to Reaction Mechanism Prediction

Transition State Characterization via Quantum Mechanics

Quantum mechanics (QM) provides powerful tools for elucidating the mechanisms of chemical reactions by characterizing the transition state (TS), which is the highest energy point along the minimum energy path from reactant to product. For reactions involving this compound, such as dehydration or oxidation, identifying the geometry and energy of the transition state is crucial for understanding the reaction kinetics.

The process involves locating a stationary point on the potential energy surface that is a first-order saddle point. This is typically achieved using optimization algorithms that search for a structure with one and only one imaginary frequency in its vibrational analysis. This imaginary frequency corresponds to the motion along the reaction coordinate. The energy of the transition state relative to the reactants gives the activation energy of the reaction, a key parameter in determining the reaction rate.

Molecular Dynamics Simulations for Reaction Pathways

Molecular dynamics (MD) simulations offer a way to explore the dynamic evolution of a chemical system over time, providing insights into reaction pathways that might not be apparent from static calculations of the potential energy surface. For this compound, MD simulations can be used to study its conformational changes and to simulate reactive events.

In an MD simulation, the forces on each atom are calculated from the gradient of the potential energy, and Newton's equations of motion are integrated to propagate the atomic positions over time. By simulating the system at a given temperature, one can observe the molecule exploring its conformational space. To study a reaction, specialized techniques such as ab initio molecular dynamics (AIMD) or metadynamics can be employed to accelerate the rare event of a chemical reaction and to map out the free energy surface along a chosen set of collective variables. These simulations can reveal complex, multi-step reaction mechanisms and the role of solvent molecules.

Predictive Models for Reactivity and Selectivity in Organic Transformations

Predictive models based on computational chemistry are invaluable for understanding and forecasting the outcomes of organic reactions. For this compound, such models can predict its reactivity towards different reagents and the selectivity (chemo-, regio-, and stereo-) of the resulting transformations.

Frontier Molecular Orbital (FMO) theory is a simple yet powerful predictive model. libretexts.org By comparing the HOMO and LUMO energies and orbital coefficients of this compound with those of a potential reactant, one can predict whether a reaction is favorable and at which atomic site it is most likely to occur. For instance, in a reaction with an electrophile, the site on this compound with the highest HOMO coefficient will be the most nucleophilic and thus the most reactive.

More sophisticated models involve the calculation of reaction profiles, including the energies of reactants, products, intermediates, and transition states. By comparing the activation energies for different possible reaction pathways, one can predict the major product. For example, in an elimination reaction of this compound, different constitutional isomers of the resulting alkene can be formed. Computational modeling can determine the relative heights of the energy barriers leading to each product, thereby predicting the regioselectivity of the reaction. These predictions can be further refined by including solvent effects and by using higher levels of theory.

Advanced Spectroscopic Characterization Techniques

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the structure of organic molecules in solution. longdom.org For 2-Cyclobutyl-2-methylpropan-1-ol, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is essential for unambiguous assignment of all proton (¹H) and carbon (¹³C) signals and for establishing the molecule's detailed structural features.

Two-dimensional NMR experiments are powerful tools that reveal correlations between different nuclei, providing information on through-bond and through-space connectivities. wikipedia.org

Correlation Spectroscopy (COSY): This homonuclear experiment identifies protons that are coupled to each other, typically through two or three bonds. longdom.orgwikipedia.org For this compound, COSY spectra would show cross-peaks between the methine proton on the cyclobutyl ring and its adjacent methylene (B1212753) protons. Similarly, correlations would be observed between the protons of the methyl groups and the methine proton of the isopropyl group, if present in a related structure. libretexts.org

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates the chemical shifts of protons directly attached to carbon atoms. wikipedia.org An HSQC spectrum of this compound would definitively link each proton signal to its corresponding carbon signal. For instance, the signal for the hydroxymethyl protons (-CH₂OH) would show a correlation to the signal of the hydroxymethyl carbon.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC provides information about longer-range couplings, typically over two or three bonds, between protons and carbons. youtube.com This is crucial for piecing together the carbon skeleton. For this compound, HMBC correlations would be expected between the methyl protons and the quaternary carbon, as well as the methine carbon of the cyclobutyl ring.

Nuclear Overhauser Effect Spectroscopy (NOESY): This 2D experiment identifies protons that are close to each other in space, regardless of whether they are directly bonded. wikipedia.org NOESY is particularly valuable for determining stereochemistry and preferred conformations. For instance, the spatial proximity between the methyl groups and certain protons on the cyclobutyl ring could be established, offering insights into the rotational conformation around the C-C bond connecting the cyclobutyl and propanol (B110389) moieties.

A representative table of expected ¹H and ¹³C NMR chemical shifts for this compound is provided below, based on analogous structures. docbrown.infodocbrown.infodocbrown.info

| Atom | ¹H Chemical Shift (ppm, predicted) | ¹³C Chemical Shift (ppm, predicted) |

| C1 (CH₂OH) | ~3.5 | ~70 |

| C2 (quaternary) | - | ~40 |

| C3 (CH₃) | ~0.9 | ~20 |

| C1' (CH of cyclobutyl) | ~2.0 | ~45 |

| C2'/C4' (CH₂ of cyclobutyl) | ~1.7-1.9 | ~25 |

| C3' (CH₂ of cyclobutyl) | ~1.6 | ~18 |

| OH | Variable | - |

Computational chemistry offers powerful tools for predicting NMR chemical shifts. rsc.org By calculating the theoretical chemical shifts for different possible conformations (rotamers) of this compound, a comparison with the experimental data can be made. This comparison helps in assigning the most likely conformation of the molecule in solution.

The process typically involves:

Conformational Search: Identifying all low-energy conformations of the molecule using computational methods.

Geometry Optimization: Optimizing the geometry of each conformer using quantum mechanical calculations (e.g., Density Functional Theory - DFT).

Chemical Shift Calculation: Calculating the NMR shielding constants for each optimized conformer.

Boltzmann Averaging: Calculating a weighted average of the chemical shifts based on the relative energies of the conformers.

The conformer whose calculated chemical shifts best match the experimental values is considered to be the most populated conformation in solution. This approach can be particularly useful in determining the preferred orientation of the cyclobutyl ring relative to the propanol side chain. nih.gov

Vibrational Spectroscopy (Infrared and Raman)

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. mdpi.com These methods are complementary and provide a characteristic "fingerprint" of the compound. ksu.edu.sa

Specific functional groups and structural motifs exhibit characteristic absorption or scattering frequencies in IR and Raman spectra, respectively. For this compound, the following vibrational modes are expected:

| Functional Group/Vibration | Expected Wavenumber (cm⁻¹) | Technique | Notes |

| O-H Stretch | 3200-3600 (broad) | IR | The broadness is due to hydrogen bonding. docbrown.info |

| C-H Stretch (Alkyl) | 2850-3000 | IR, Raman | Characteristic of the methyl and cyclobutyl groups. quimicaorganica.org |

| C-O Stretch (Primary Alcohol) | 1000-1075 | IR | A strong and characteristic absorption. docbrown.info |

| CH₂ Bend (Scissoring) | ~1465 | IR | From the cyclobutyl ring. quimicaorganica.org |

| CH₃ Bend (Asymmetric/Symmetric) | ~1450 / ~1375 | IR | |

| Cyclobutyl Ring Vibrations | Fingerprint Region | IR, Raman | Complex vibrations specific to the ring structure. |

Just as with NMR, computational methods can be employed to calculate the vibrational frequencies of this compound. nih.gov By performing these calculations on an optimized molecular geometry, a theoretical vibrational spectrum can be generated. This theoretical spectrum is then compared with the experimental IR and Raman spectra. This comparison is invaluable for assigning specific absorption bands to particular molecular vibrations, especially in the complex fingerprint region. mdpi.com The calculations can also predict the IR and Raman intensities of each vibrational mode, further aiding in the interpretation of the experimental spectra. nih.gov

X-ray Crystallography for Solid-State Structural Determination

While NMR and vibrational spectroscopy provide detailed information about the molecule in solution and in bulk, X-ray crystallography offers the most definitive picture of the molecule's structure in the solid state. This technique can precisely determine the three-dimensional arrangement of atoms, including bond lengths, bond angles, and torsional angles.

For this compound, obtaining a suitable single crystal would allow for its analysis by X-ray diffraction. The resulting crystallographic data would provide:

Unambiguous Stereochemistry: The absolute configuration of any chiral centers could be determined.

Precise Molecular Geometry: Accurate measurements of all bond lengths and angles. For instance, the puckering of the cyclobutane (B1203170) ring and the precise bond angle of the C-C-O group would be determined.

Intermolecular Interactions: Detailed information on the hydrogen bonding network and other intermolecular forces that govern the crystal packing. This can reveal how the molecules arrange themselves in the solid state, providing insights into the nature of the intermolecular hydrogen bonds that are only inferred in vibrational spectroscopy.

The structural information obtained from X-ray crystallography serves as a benchmark for validating the conformational analyses performed using NMR and computational methods.

Advanced Mass Spectrometry Techniques for Mechanistic Studies (e.g., Isotope Analysis)

Advanced mass spectrometry (MS) techniques are instrumental in elucidating the structure and potential reaction mechanisms of this compound. While experimental mass spectra for this specific compound are not widely available in the literature, its fragmentation behavior can be predicted based on the established principles of mass spectrometry and by analogy to similar alcohols, such as 2-methylpropan-1-ol and 2-methylpropan-2-ol. docbrown.infodocbrown.info

The molecular ion ([M]•+) of this compound (molar mass: 128.21 g/mol ) would be formed upon electron ionization. nih.gov However, for many alcohols, the molecular ion peak can be weak or even absent due to the high instability of the ion, which readily undergoes fragmentation. docbrown.info

Predicted Fragmentation Pathways:

The primary fragmentation routes for neopentyl-like alcohols typically involve alpha-cleavage (α-cleavage) and dehydration.

α-Cleavage: This involves the cleavage of a bond adjacent to the oxygen atom. For this compound, two main α-cleavage pathways are anticipated:

Loss of a methyl radical (•CH₃) to form the [M-15]⁺ ion.

Loss of the cyclobutyl radical (•C₄H₇) to form the [M-55]⁺ ion.

Dehydration: The loss of a water molecule (H₂O) is a common fragmentation pathway for alcohols, leading to the formation of an [M-18]⁺• radical cation. libretexts.org

Isotope Analysis for Mechanistic Studies:

Isotope labeling is a powerful tool in mass spectrometry for tracing reaction pathways and understanding fragmentation mechanisms. acs.org By strategically replacing certain atoms in the this compound molecule with their heavier isotopes (e.g., deuterium (B1214612) for hydrogen, ¹³C for carbon, or ¹⁸O for oxygen), the movement of these atoms during fragmentation can be tracked.

For instance, to confirm the mechanism of a dehydration reaction, the hydroxyl proton could be replaced with deuterium (2-Cyclobutyl-2-methylpropan-1-OD). If the resulting fragment shows a loss of HDO (mass loss of 19 amu) instead of H₂O (18 amu), it would provide evidence for the specific atoms involved in the water elimination. Similarly, labeling the carbon backbone with ¹³C can help to distinguish between different fragmentation pathways that might otherwise produce isobaric ions.

While specific mechanistic studies on this compound using isotope analysis are not documented in the public domain, this methodology remains a critical hypothetical approach for any in-depth investigation of its reaction chemistry.

Predicted Collision Cross Section (CCS) Data:

Computational methods can predict the collision cross-section (CCS) values for different adducts of this compound. These values, which relate to the ion's shape and size, are valuable for ion mobility-mass spectrometry and can aid in the compound's identification. uni.lu

| Adduct | m/z (mass to charge ratio) | Predicted CCS (Ų) |

|---|---|---|

| [M+H]⁺ | 129.12740 | 127.8 |

| [M+Na]⁺ | 151.10934 | 132.7 |

| [M-H]⁻ | 127.11284 | 129.9 |

| [M+NH₄]⁺ | 146.15394 | 143.0 |

| [M+K]⁺ | 167.08328 | 134.8 |

| [M+H-H₂O]⁺ | 111.11738 | 118.8 |

Chiroptical Spectroscopy (e.g., Circular Dichroism) and Theoretical Prediction

This compound possesses a chiral center at the carbon atom bonded to the hydroxyl group and the cyclobutyl ring. Consequently, it can exist as two enantiomers. Chiroptical spectroscopy, particularly circular dichroism (CD), is a powerful technique for studying such chiral molecules, providing information about their absolute configuration and conformation in solution. docbrown.info

Circular dichroism measures the differential absorption of left and right circularly polarized light by a chiral molecule. A CD spectrum plots this difference as a function of wavelength, with positive or negative peaks known as Cotton effects. The sign and magnitude of these Cotton effects are characteristic of the molecule's three-dimensional structure.

Application to this compound:

For a chiral alcohol like this compound, the electronic transitions associated with the hydroxyl chromophore are expected to give rise to CD signals in the far-UV region (around 185-200 nm). researchgate.netaip.org The specific nature of the CD spectrum would be highly sensitive to the spatial arrangement of the atoms around the chiral center.

Theoretical Prediction of Chiroptical Properties:

In the absence of experimental data for an enantiomerically pure sample, theoretical calculations have become an indispensable tool for predicting chiroptical properties and assigning the absolute configuration of chiral molecules. researchgate.netnih.gov By employing quantum mechanical methods, such as time-dependent density functional theory (TD-DFT), it is possible to calculate the theoretical CD spectrum for a given enantiomer (e.g., the (R)- or (S)-enantiomer) of this compound. nih.gov

The process typically involves:

Conformational Search: Identifying the most stable conformations of the molecule.

Calculation of Excitation Energies and Rotational Strengths: For each stable conformation, the electronic excitation energies and the corresponding rotational strengths (which determine the sign and intensity of the CD bands) are calculated.

Spectral Simulation: The calculated rotational strengths are then convoluted with a band-shape function (e.g., Gaussian) to generate a simulated CD spectrum.

By comparing the theoretically predicted CD spectrum with an experimentally measured one, the absolute configuration of the synthesized or isolated compound can be determined. nih.gov This combined experimental and theoretical approach is a cornerstone of modern stereochemical analysis. acs.org

While no specific studies on the chiroptical properties of this compound have been published, the established methodologies in chiroptical spectroscopy and theoretical chemistry provide a clear framework for its future stereochemical characterization.

Chemical Derivatization and Functionalization Strategies

Modification of the Primary Alcohol Functionality

The primary alcohol group is a versatile handle for a range of chemical transformations. These modifications can alter the compound's polarity, reactivity, and potential for further chemical coupling.

Oxidation to Aldehydes and Carboxylic Acids:

The primary alcohol of 2-cyclobutyl-2-methylpropan-1-ol can be oxidized to form either an aldehyde or a carboxylic acid, depending on the chosen reagent and reaction conditions. libretexts.orgchemguide.co.uk Milder oxidizing agents, such as pyridinium (B92312) chlorochromate (PCC), are effective in converting the primary alcohol to the corresponding aldehyde, 2-cyclobutyl-2-methylpropanal. libretexts.org This transformation is typically carried out in an anhydrous solvent like dichloromethane (B109758) to prevent over-oxidation. libretexts.org

For the synthesis of the carboxylic acid, 2-cyclobutyl-2-methylpropanoic acid, stronger oxidizing agents are required. stackexchange.com Reagents like potassium permanganate (B83412) (KMnO₄) or chromic acid (prepared in situ from a dichromate salt and sulfuric acid) can achieve this transformation. stackexchange.com The reaction generally involves heating the alcohol under reflux with an excess of the oxidizing agent to ensure complete conversion of the intermediate aldehyde to the carboxylic acid. chemguide.co.uk

Table 1: Oxidation Reactions of this compound

| Product | Reagent | Reaction Conditions |

| 2-Cyclobutyl-2-methylpropanal | Pyridinium chlorochromate (PCC) | Anhydrous dichloromethane |

| 2-Cyclobutyl-2-methylpropanoic acid | Potassium permanganate (KMnO₄) | Basic solution, followed by acidification |

| 2-Cyclobutyl-2-methylpropanoic acid | Potassium dichromate (K₂Cr₂O₇) / H₂SO₄ | Heat, reflux |

Esterification:

The primary alcohol readily undergoes esterification with carboxylic acids or their derivatives (e.g., acyl chlorides, anhydrides) in the presence of an acid catalyst. This reaction produces a wide array of esters with varying properties. For instance, reaction with acetic anhydride (B1165640) would yield 2-cyclobutyl-2-methylpropyl acetate. The choice of the carboxylic acid component allows for the introduction of diverse functional groups and the tuning of the molecule's lipophilicity.

Ether Synthesis:

The Williamson ether synthesis provides a route to ethers of this compound. This method involves deprotonating the alcohol with a strong base, such as sodium hydride (NaH), to form the corresponding alkoxide. This alkoxide then acts as a nucleophile, displacing a halide from an alkyl halide to form an ether. For example, reacting the sodium alkoxide of this compound with methyl iodide would produce 1-methoxy-2-cyclobutyl-2-methylpropane.

Conversion to Alkyl Halides:

The hydroxyl group can be replaced by a halogen to form alkyl halides, which are valuable intermediates for further nucleophilic substitution or organometallic reactions. csueastbay.edu Treatment with thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can convert the alcohol to the corresponding chloride or bromide, respectively. csueastbay.edu These reactions typically proceed with good yields and are fundamental for introducing a versatile leaving group.

Transformations of the Cyclobutyl Ring System

The cyclobutyl ring, while relatively stable, can undergo specific transformations that alter the core structure of the molecule. The puckered conformation of the cyclobutyl ring can influence the stereochemical outcomes of these reactions. nih.gov

Ring-Opening Reactions:

Under certain catalytic conditions, the cyclobutyl ring can be induced to open. For example, hydrogenolysis over a platinum or palladium catalyst at elevated temperatures and pressures can lead to the cleavage of a C-C bond within the ring, resulting in acyclic products. The specific products formed will depend on the catalyst and reaction conditions.

Ring Expansion and Contraction:

More complex transformations can lead to the expansion of the cyclobutyl ring to a cyclopentyl or cyclohexyl system, or its contraction to a cyclopropylmethyl system. These reactions often involve the generation of a carbocation intermediate adjacent to the ring, followed by a Wagner-Meerwein rearrangement. For instance, treatment of the corresponding tosylate with a non-nucleophilic base could potentially induce such rearrangements, although these are often challenging to control and may lead to a mixture of products.

Substitution on the Ring:

Direct functionalization of the cyclobutyl ring itself is challenging due to the lower reactivity of C-H bonds in alkanes. However, radical halogenation (e.g., with N-bromosuccinimide under UV light) could potentially introduce a halogen atom onto the ring, which can then be further functionalized. The position of substitution would be influenced by the relative stability of the resulting radical intermediates.

Strategies for Introducing Additional Functionalities via Selective Reactions

The existing functional groups can be used as strategic points for introducing further complexity to the molecule.

From the Alcohol:

As previously discussed, the primary alcohol can be converted to a variety of other functional groups, including aldehydes, carboxylic acids, esters, ethers, and alkyl halides. Each of these new functionalities provides a new site for subsequent reactions.

Aldehyde: The aldehyde derivative can undergo a host of reactions, such as Wittig reactions to form alkenes, Grignard reactions to form secondary alcohols, and reductive amination to introduce amino groups.

Carboxylic Acid: The carboxylic acid can be converted to amides, acid chlorides, or used in coupling reactions.

Alkyl Halide: The alkyl halide can participate in nucleophilic substitution reactions with a wide range of nucleophiles (e.g., cyanides, azides, thiols) or be used to form organometallic reagents like Grignard or organolithium reagents.

Table 2: Potential Functional Group Interconversions from this compound Derivatives

| Starting Functional Group | Reagent(s) | Resulting Functional Group |

| Aldehyde | Ph₃P=CH₂ (Wittig reagent) | Alkene |

| Aldehyde | 1. R-MgBr, 2. H₃O⁺ (Grignard) | Secondary Alcohol |

| Carboxylic Acid | SOCl₂, then R₂NH | Amide |

| Alkyl Halide | NaCN | Nitrile |